molecular formula C12H8ClN B3345475 9-Chloro-9H-carbazole CAS No. 105598-33-2

9-Chloro-9H-carbazole

Cat. No.: B3345475
CAS No.: 105598-33-2
M. Wt: 201.65 g/mol
InChI Key: SQUWLGUFXIWVOH-UHFFFAOYSA-N
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Description

9-Chloro-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9H-carbazole typically involves the chlorination of carbazole. One common method is the reaction of carbazole with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at a temperature range of 0-25°C to ensure selective chlorination at the 9th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbazole-9-one derivatives.

    Reduction: Reduction reactions can convert it back to carbazole or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.

Major Products Formed:

    Oxidation: Carbazole-9-one derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

9-Chloro-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Some derivatives are explored for their potential use as therapeutic agents in treating various diseases.

    Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices due to its excellent optoelectronic properties.

Mechanism of Action

The mechanism of action of 9-Chloro-9H-carbazole and its derivatives varies depending on the specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, some derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

    9H-Carbazole: The parent compound without the chlorine substitution.

    9-Fluoro-9H-carbazole: A fluorinated derivative with similar properties.

    9-Bromo-9H-carbazole: A brominated derivative with comparable reactivity.

Uniqueness of 9-Chloro-9H-carbazole: The presence of the chlorine atom at the 9th position imparts unique chemical reactivity and biological activity to this compound. It often exhibits different pharmacokinetic and pharmacodynamic properties compared to its non-chlorinated or differently substituted counterparts, making it a valuable compound for various applications.

Properties

IUPAC Name

9-chlorocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUWLGUFXIWVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546877
Record name 9-Chloro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105598-33-2
Record name 9-Chloro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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